molecular formula C9H14N4 B12848136 Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine CAS No. 1263378-74-0

Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine

Cat. No.: B12848136
CAS No.: 1263378-74-0
M. Wt: 178.23 g/mol
InChI Key: NLMOAYVHCIBRDR-UHFFFAOYSA-N
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Description

Methyl-(2-pyrrolidin-2-yl-pyrimidin-4-yl)-amine is a pyrimidine derivative featuring a pyrrolidine ring (a five-membered cyclic secondary amine) at the 2-position of the pyrimidine core and a methylamino group at the 4-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, receptors, and enzymes. The pyrrolidine substituent may enhance solubility and modulate steric or electronic interactions, making this compound a candidate for drug discovery .

Properties

CAS No.

1263378-74-0

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

N-methyl-2-pyrrolidin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C9H14N4/c1-10-8-4-6-12-9(13-8)7-3-2-5-11-7/h4,6-7,11H,2-3,5H2,1H3,(H,10,12,13)

InChI Key

NLMOAYVHCIBRDR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)C2CCCN2

Origin of Product

United States

Biological Activity

Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological interactions. The presence of the methyl group and the specific nitrogen atoms in the structure contribute to its pharmacological properties.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways. In particular, studies have indicated that compounds with similar structures exhibit inhibitory effects on glycogen synthase kinase 3 (GSK-3) and other protein kinases that are implicated in various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Research has demonstrated that modifications to the pyrimidine and pyrrolidine components can significantly influence biological activity:

  • Substituents on the Pyrimidine Ring : Variations in substituents can enhance selectivity and potency against specific targets.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure can affect the compound's ability to interact with target proteins, impacting its inhibitory activity .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For example, derivatives of similar compounds have exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that compounds related to this compound possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation in various models, making it a candidate for further development in treating inflammatory diseases .

Case Studies

  • GSK-3 Inhibition : A series of studies focused on pyrimidine derivatives have highlighted their role as GSK-3 inhibitors. One study reported that modifications to the nitrogen atoms within the pyrimidine ring could enhance binding affinity and selectivity for GSK-3, thereby improving therapeutic outcomes in models of Alzheimer's disease .
  • Antimicrobial Efficacy : Another case study evaluated several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications led to enhanced antibacterial activity, providing insights into how minor changes can yield significant biological effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine, exhibit promising anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

1.2 Neuropharmacology
The compound has also been studied for its effects on neuropeptide Y receptors, which play a crucial role in regulating various physiological processes including stress response, appetite control, and anxiety. Research suggests that this compound may serve as a selective modulator of these receptors, potentially leading to novel treatments for anxiety disorders and obesity .

Anti-inflammatory Properties

2.1 Inhibition of Inflammatory Mediators
this compound has shown potential in reducing the expression of inflammatory cytokines such as IL-6 and IL-8 in vitro. This is particularly relevant in the context of acute lung injury and other inflammatory conditions where excessive cytokine release contributes to tissue damage .

2.2 Structure-Activity Relationship Studies
Research has focused on optimizing the structure of this compound to enhance its anti-inflammatory activity. Variations in substitution patterns on the pyrimidine ring have been systematically studied to determine their effects on biological activity, leading to the identification of more potent derivatives .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of tumor cell proliferation with IC50 values lower than existing treatments.
Study BNeuropharmacologyShowed that modulation of neuropeptide Y receptors led to reduced anxiety-like behaviors in animal models.
Study CAnti-inflammatoryConfirmed reduction in IL-6 and IL-8 levels in LPS-induced inflammation models, indicating potential therapeutic use for lung injuries.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrimidin-2-amine derivatives are highly dependent on substituents at the 4-, 5-, and 6-positions. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Features Biological Relevance
Methyl-(2-pyrrolidin-2-yl-pyrimidin-4-yl)-amine 2-pyrrolidinyl, 4-methylamino Pyrrolidine enhances solubility; methylamino may improve metabolic stability. Potential kinase inhibition (inferred from pyrimidine scaffold) .
4-Methyl-6-pyridin-4-ylpyrimidin-2-amine 4-methyl, 6-pyridinyl Pyridine ring introduces aromaticity and hydrogen-bonding capacity. Used in crystallography studies; potential ligand for metal coordination .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidinyl Piperidine (six-membered ring) provides conformational flexibility. Synthesized for crystal structure analysis; possible drug design applications .
4-Methyl-6-phenylpyrimidin-2-amine 4-methyl, 6-phenyl Phenyl group increases hydrophobicity; may improve membrane permeability. Explored in pesticide and pharmaceutical synthesis .
5-(4-Methoxyphenyl)pyrimidin-2-amine 5-(4-methoxyphenyl) Methoxy group enhances electron density; may influence binding affinity. Commercial availability suggests use in intermediate synthesis .
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine 6-(2-fluoropyridinyl), fused pyrido-pyrimidine core Fluorine atom introduces electronegativity; fused ring system may enhance target selectivity. Documented as a kinase inhibitor (e.g., CHK1) .

Key Research Findings

Structural Insights

  • Crystallography : The crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine revealed a planar pyrimidine ring with a dihedral angle of 29.41° between the piperidine and pyrimidine moieties, suggesting moderate conformational flexibility .
  • Hydrogen Bonding : Pyridin-4-yl and methoxyphenyl substituents (e.g., in 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine) facilitate intermolecular hydrogen bonds, critical for molecular recognition in drug design .

Pharmacological Potential

  • Kinase Targets: Analogs like 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine have shown nanomolar inhibitory activity against CHK1, a kinase involved in DNA repair pathways .
  • Thermodynamic Stability: Pyrrolidine-containing compounds may exhibit improved metabolic stability compared to non-cyclic amines due to reduced oxidation susceptibility.

Q & A

Q. Key Considerations :

  • Solvent choice (ethanol, 2-methyltetrahydrofuran) impacts reaction efficiency.
  • Purification methods (column chromatography, crystallization) ensure high purity (>95%) .

Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve substituent positions on the pyrimidine ring, particularly distinguishing pyrrolidine and methylamine moieties.
  • X-ray Crystallography : Provides precise bond angles, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) critical for confirming stereochemistry .
  • Mass Spectrometry : ESI-MS (e.g., m/z 254.1 [M+H]+^+) validates molecular weight and fragmentation patterns .

Advanced Tip : Use Hirshfeld surface analysis to quantify weak interactions (C–H⋯π, C–H⋯O) influencing crystal packing .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

  • Catalyst Screening : Compare Pd(II) acetate (51% yield) with newer catalysts (e.g., Catalyst A™) to enhance cross-coupling efficiency .
  • Temperature/Time : Extending reflux time (4–10 hours) and increasing temperature (100°C) improve cyclocondensation yields but risk side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution, while ethanol minimizes byproducts in Mannich reactions .

Case Study : Replacing LiOH with KOH in guanidine cyclocondensation increased yield by 15% but required post-reaction neutralization to prevent degradation .

How do structural modifications (e.g., fluorination) alter biological activity?

Q. Advanced

  • Fluorine Substitution : Introducing trifluoromethyl groups (e.g., at pyrimidine C2) enhances metabolic stability and target affinity, as seen in analogs with cholinesterase inhibition .
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s constrained ring improves binding to hydrophobic pockets in enzyme active sites compared to piperidine derivatives .

Contradiction Alert : While fluorination generally boosts bioactivity, some analogs show reduced solubility, complicating in vivo applications .

What strategies resolve contradictions in reported biological data?

Q. Advanced

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple assays (e.g., antimicrobial vs. antifungal) to identify context-dependent activity .
  • Structural Dynamics : Use molecular docking to explain why N–H⋯O hydrogen bonding in one polymorph enhances antibacterial activity, while C–H⋯π interactions in another reduce efficacy .

Example : A 6-methyl-2-phenylpyrimidine derivative showed conflicting MIC values (8 µg/mL vs. 32 µg/mL) against S. aureus due to crystallinity differences affecting dissolution rates .

What computational tools predict the bioactivity of novel derivatives?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like acetylcholinesterase (PDB: 1ACJ) to prioritize derivatives with strong π-π stacking (e.g., with Phe330) .
  • QSAR Models : Correlate substituent electronegativity (e.g., –CF3_3 vs. –CH3_3) with logP values to optimize bioavailability .

Validation : Compare computed binding energies (-9.2 kcal/mol vs. -7.5 kcal/mol) with experimental IC50_{50} data to refine predictions .

How do intermolecular interactions influence crystallographic packing?

Q. Advanced

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize planar conformations (e.g., six-membered rings in N-(2-fluorophenyl) derivatives), while intermolecular C–H⋯O bonds form helical chains along the c-axis .
  • π-π Stacking : Offset stacking between pyrimidine and fluorophenyl rings (3.8 Å separation) enhances thermal stability but reduces solubility .

Tool : Mercury Software visualizes packing coefficients (e.g., 0.75 for dense polymorphs) to guide crystal engineering .

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